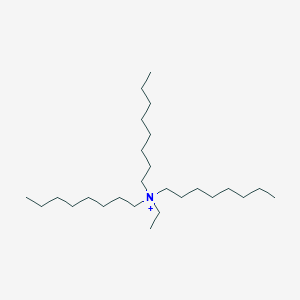
1-Octanaminium, N-ethyl-N,N-dioctyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanaminium, N-ethyl-N,N-dioctyl- is a quaternary ammonium compound with the molecular formula C26H56N. It is commonly used in various industrial applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanaminium, N-ethyl-N,N-dioctyl- typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dioctylamine with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 1-Octanaminium, N-ethyl-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Octanaminium, N-ethyl-N,N-dioctyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield the corresponding chloride salt of the compound .
Wissenschaftliche Forschungsanwendungen
1-Octanaminium, N-ethyl-N,N-dioctyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Wirkmechanismus
The mechanism of action of 1-Octanaminium, N-ethyl-N,N-dioctyl- is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of different phases, such as oil and water. This alignment disrupts the cohesive forces between molecules, leading to emulsification or dispersion. In biological systems, the compound can interact with lipid membranes, enhancing the permeability and facilitating the delivery of active agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octanaminium, N,N-dimethyl-N-octyl-, chloride: This compound has similar surfactant properties but differs in its molecular structure, having two methyl groups instead of an ethyl group.
N-Methyldioctylamine: Another related compound with similar applications but different reactivity due to the presence of a methyl group instead of an ethyl group.
Uniqueness
1-Octanaminium, N-ethyl-N,N-dioctyl- is unique due to its specific molecular structure, which imparts distinct physicochemical properties. The presence of the ethyl group enhances its solubility and reactivity compared to similar compounds with methyl groups. This makes it particularly useful in applications requiring high efficiency and performance .
Eigenschaften
CAS-Nummer |
45295-34-9 |
|---|---|
Molekularformel |
C26H56N+ |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
ethyl(trioctyl)azanium |
InChI |
InChI=1S/C26H56N/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3/h5-26H2,1-4H3/q+1 |
InChI-Schlüssel |
FBWKUAUBADFSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
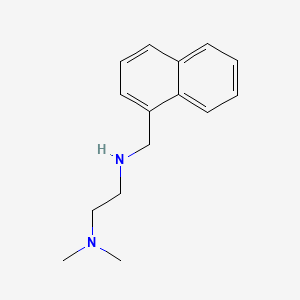

![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
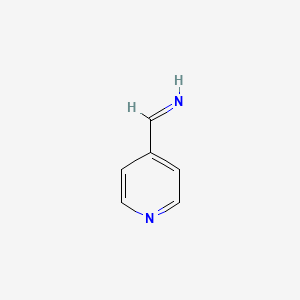
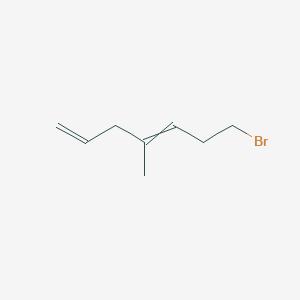
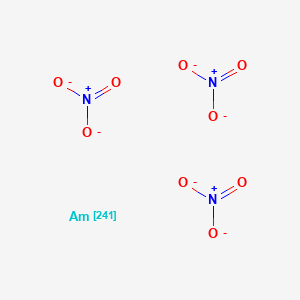


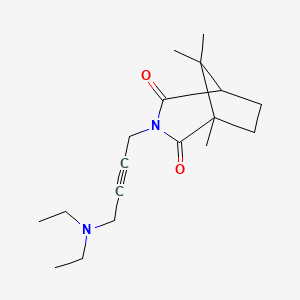
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)


